molecular formula C11H18O B12653572 5,5,7-Trimethylocta-3,7-dien-2-one CAS No. 94021-45-1

5,5,7-Trimethylocta-3,7-dien-2-one

Cat. No.: B12653572
CAS No.: 94021-45-1
M. Wt: 166.26 g/mol
InChI Key: UXHQEWRXRXZPBE-VOTSOKGWSA-N
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Description

5,5,7-Trimethylocta-3,7-dien-2-one is an organic compound with the molecular formula C11H18O. It is characterized by its unique structure, which includes three methyl groups and two double bonds in an octadienone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-Trimethylocta-3,7-dien-2-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired dienone structure. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

5,5,7-Trimethylocta-3,7-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to halogenated derivatives .

Scientific Research Applications

5,5,7-Trimethylocta-3,7-dien-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5,5,7-Trimethylocta-3,7-dien-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,7-Trimethylocta-3,7-dien-2-one stands out due to its specific arrangement of methyl groups and double bonds, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .

Properties

CAS No.

94021-45-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(3E)-5,5,7-trimethylocta-3,7-dien-2-one

InChI

InChI=1S/C11H18O/c1-9(2)8-11(4,5)7-6-10(3)12/h6-7H,1,8H2,2-5H3/b7-6+

InChI Key

UXHQEWRXRXZPBE-VOTSOKGWSA-N

Isomeric SMILES

CC(=C)CC(C)(C)/C=C/C(=O)C

Canonical SMILES

CC(=C)CC(C)(C)C=CC(=O)C

Origin of Product

United States

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